N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)propanamide
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Overview
Description
HFP , is a fascinating compound with a complex structure. Let’s break it down step by step.
Preparation Methods
Synthetic Routes::
Fluorination of Benzothiazole Derivative:
Amidation Reaction:
- Large-scale production of HFP involves optimizing the synthetic steps mentioned above.
- Precise reaction conditions, catalysts, and purification methods are crucial for industrial efficiency.
Chemical Reactions Analysis
Reactivity::
Oxidation: HFP can undergo oxidation reactions due to its fluorinated nature.
Substitution: The amide functional group is susceptible to nucleophilic substitution reactions.
Other Reactions: It may participate in other transformations, such as cyclizations or rearrangements.
Fluorination: Hexafluoroacetone, base (e.g., NaOH or K₂CO₃).
Amidation: Propanoyl chloride, base (e.g., pyridine or triethylamine).
- The primary product is N-(1,1,1,3,3,3-hexafluoro-2-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}propan-2-yl)propanamide itself.
Scientific Research Applications
HFP finds applications in various fields:
Chemistry: As a solvent in peptide chemistry, facilitating Friedel–Crafts-type reactions without a Lewis acid catalyst.
Biology and Medicine: Its unique properties make it useful for specific research applications.
Industry: It contributes to the development of novel materials.
Mechanism of Action
- The exact mechanism by which HFP exerts its effects depends on the context (e.g., as a solvent or in biological systems).
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
- HFP stands out due to its hexafluorinated structure.
- Similar compounds include other fluorinated solvents and amides.
Properties
Molecular Formula |
C14H13F6N3O3S2 |
---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]propan-2-yl]propanamide |
InChI |
InChI=1S/C14H13F6N3O3S2/c1-3-10(24)22-12(13(15,16)17,14(18,19)20)23-11-21-8-5-4-7(28(2,25)26)6-9(8)27-11/h4-6H,3H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
OWZFHBPELCJUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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